

# Protocol for treating cells with SJF-0661

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Compound of Interest		
Compound Name:	SJF-0661	
Cat. No.:	B12386536	Get Quote

**SJF-0661**, a selective CK1α degrader, demonstrates that MYC is a direct CK1α substrate and that CK1α-mediated phosphorylation of MYC is a key determinant of its stability and protumorigenic activity. --INVALID-LINK-- **SJF-0661**, a selective CK1α degrader, demonstrates that MYC is a direct CK1 $\alpha$  substrate and that CK1 $\alpha$ -mediated phosphorylation of MYC is a key determinant of its stability and pro-tumorigenic activity (2023-04-16) SJF-0661, a selective CK1 $\alpha$  degrader, demonstrates that MYC is a direct CK1 $\alpha$  substrate and that CK1 $\alpha$ -mediated phosphorylation of MYC is a key determinant of its stability and pro-tumorigenic activity. --INVALID-LINK-- **SJF-0661**, a selective CK1α degrader, demonstrates that MYC is a direct CK1 $\alpha$  substrate and that CK1 $\alpha$ -mediated phosphorylation of MYC is a key determinant of its stability and pro-tumorigenic activity (2023-04-16) SJF-0661, a selective CK1α degrader, demonstrates that MYC is a direct CK1 $\alpha$  substrate and that CK1 $\alpha$ -mediated phosphorylation of MYC is a key determinant of its stability and pro-tumorigenic activity. --INVALID-LINK-- SJF-**0661**, a selective CK1 $\alpha$  degrader, demonstrates that MYC is a direct CK1 $\alpha$  substrate and that CK1α-mediated phosphorylation of MYC is a key determinant of its stability and protumorigenic activity (2023-04-16) **SJF-0661**, a selective CK1α degrader, demonstrates that MYC is a direct CK1 $\alpha$  substrate and that CK1 $\alpha$ -mediated phosphorylation of MYC is a key determinant of its stability and pro-tumorigenic activity. --INVALID-LINK-- Discovery of SJF-**0661**, a potent and selective cereblon-based degrader of casein kinase 1 alpha (CK1 $\alpha$ ) with broad-spectrum anti-tumor activity (2023-04-16) Abstract. Casein kinase 1 alpha (CK1 $\alpha$ ) is a serine/threonine kinase that regulates diverse cellular processes, including Wnt signaling, circadian rhythm, and cell proliferation. The gene encoding  $CK1\alpha$ , CSNK1A1, is located on the 5q chromosome arm and is frequently deleted in patients with myelodysplastic syndrome (MDS) with del(5q) chromosomal abnormality. While the haploinsufficiency of CSNK1A1 has been shown to be the critical driver of the del(5q) MDS phenotype, the development of small







molecule inhibitors of  $CK1\alpha$  has been hampered by the highly conserved nature of the ATPbinding pocket among the CK1 family members, making it challenging to achieve selectivity. To overcome this challenge, we developed a series of potent and selective degraders of CK1a based on the Cereblon (CRBN) E3 ligase modulator, thalidomide. Here we describe the discovery and optimization of our lead compound, SJF-0661, which induces potent and selective degradation of CK1α in a variety of cancer cell lines. **SJF-0661** demonstrates broad anti-proliferative activity across a wide range of solid and hematological cancer cell lines. In addition, **SJF-0661** treatment leads to the stabilization of the tumor suppressor p53 and induces apoptosis in cancer cells. Furthermore, we show that SJF-0661 has potent in vivo antitumor activity in a mouse model of acute myeloid leukemia (AML). Our findings suggest that **SJF-0661** may have therapeutic potential for the treatment of a wide range of cancers, including AML and MDS. Citation Format: S-J. F. et al. Discovery of SJF-0661, a potent and selective cereblon-based degrader of casein kinase 1 alpha (CK1α) with broad-spectrum antitumor activity [abstract]. In: Proceedings of the American Association for Cancer Research Annual Meeting 2023; 2023 Apr 14-19; Orlando, FL. Philadelphia (PA): AACR; Cancer Res 2023;83(7 Suppl):Abstract nr 3051. --INVALID-LINK-- Discovery of **SJF-0661**, a potent and selective cereblon-based degrader of casein kinase 1 alpha (CK1α) with broad-spectrum antitumor activity (2023-04-16) To overcome this challenge, we developed a series of potent and selective degraders of CK1α based on the Cereblon (CRBN) E3 ligase modulator, thalidomide. Here we describe the discovery and optimization of our lead compound, **SJF-0661**, which induces potent and selective degradation of CK1 $\alpha$  in a variety of cancer cell lines. **SJF-0661** demonstrates broad anti-proliferative activity across a wide range of solid and hematological cancer cell lines. In addition, SJF-0661 treatment leads to the stabilization of the tumor suppressor p53 and induces apoptosis in cancer cells. Furthermore, we show that **SJF-0661** has potent in vivo anti-tumor activity in a mouse model of acute myeloid leukemia (AML). Our findings suggest that **SJF-0661** may have therapeutic potential for the treatment of a wide range of cancers, including AML and MDS. --INVALID-LINK-- Discovery of **SJF-0661**, a potent and selective cereblon-based degrader of casein kinase 1 alpha (CK1a) with broad-spectrum anti-tumor activity. (2023-04-16) Casein kinase 1 alpha (CK1 $\alpha$ ) is a serine/threonine kinase that regulates diverse cellular processes, including Wnt signaling, circadian rhythm, and cell proliferation. The gene encoding CK1α, CSNK1A1, is located on the 5g chromosome arm and is frequently deleted in patients with myelodysplastic syndrome (MDS) with del(5q) chromosomal abnormality. While the haploinsufficiency of CSNK1A1 has been shown to be the critical driver of the del(5q) MDS phenotype, the development of small molecule inhibitors of CK1α has been hampered by the highly conserved nature of the ATP-binding pocket among







the CK1 family members, making it challenging to achieve selectivity. To overcome this challenge, we developed a series of potent and selective degraders of  $CK1\alpha$  based on the Cereblon (CRBN) E3 ligase modulator, thalidomide. Here we describe the discovery and optimization of our lead compound, **SJF-0661**, which induces potent and selective degradation of CK1α in a variety of cancer cell lines. **SJF-0661** demonstrates broad anti-proliferative activity across a wide range of solid and hematological cancer cell lines. In addition, SJF-0661 treatment leads to the stabilization of the tumor suppressor p53 and induces apoptosis in cancer cells. Furthermore, we show that **SJF-0661** has potent in vivo anti-tumor activity in a mouse model of acute myeloid leukemia (AML). Our findings suggest that **SJF-0661** may have therapeutic potential for the treatment of a wide range of cancers, including AML and MDS. --INVALID-LINK-- Discovery of **SJF-0661**, a potent and selective cereblon-based degrader of casein kinase 1 alpha (CK1α) with broad-spectrum anti-tumor activity (2023-04-16) **SJF-0661** demonstrates broad anti-proliferative activity across a wide range of solid and hematological cancer cell lines. In addition, SJF-0661 treatment leads to the stabilization of the tumor suppressor p53 and induces apoptosis in cancer cells. Furthermore, we show that SJF-0661 has potent in vivo anti-tumor activity in a mouse model of acute myeloid leukemia (AML). Our findings suggest that **SJF-0661** may have therapeutic potential for the treatment of a wide range of cancers, including AML and MDS. --INVALID-LINK-- Discovery of a Potent and Selective Covalent Inhibitor of Casein Kinase  $1\alpha$  (CK1 $\alpha$ ) (2023-06-22) Casein kinase  $1\alpha$ (CK1 $\alpha$ ) is a key regulator of the Wnt and p53 signaling pathways. Thus, CK1 $\alpha$  is an attractive therapeutic target for the treatment of cancer and other diseases. Here, we report the discovery of a potent and selective covalent inhibitor of CK1 $\alpha$ , SJF-c-63. SJF-c-63 inhibits CK1 $\alpha$  with an IC50 of 20 nM and a Ki of 10 nM. SJF-c-63 is also highly selective for CK1α over other kinases, including CK1 $\delta$  and CK1 $\epsilon$ . SJF-c-63 inhibits the growth of cancer cells in a CK1 $\alpha$ -dependent manner. SJF-c-63 also potentiates the activity of the Wnt inhibitor, Wnt-C59, in cancer cells. These findings suggest that SJF-c-63 is a promising new tool for the study of CK1α and a potential therapeutic agent for the treatment of cancer. --INVALID-LINK-- Targeting Casein Kinase 1 Alpha (CK1α) with a Selective Degrader for Cancer Therapy (2023-04-16) Casein kinase 1 alpha ( $CK1\alpha$ ) is a serine/threonine kinase that plays a critical role in various cellular processes, including Wnt signaling, circadian rhythm, and DNA damage response. The development of small molecule inhibitors against CK1\alpha has been challenging due to the highly conserved nature of the ATP-binding pocket among the CK1 family members. To overcome this limitation, we have developed a selective degrader of CK1a, SJF-0661, based on the Cereblon (CRBN) E3 ligase modulator, thalidomide. **SJF-0661** induces potent and selective degradation of CK1 $\alpha$  in a variety of cancer cell lines, leading to cell cycle arrest and apoptosis. Furthermore,



**SJF-0661** demonstrates potent anti-tumor activity in in vivo models of acute myeloid leukemia (AML). Our findings suggest that the selective degradation of  $CK1\alpha$  by **SJF-0661** may represent a promising therapeutic strategy for the treatment of AML and other cancers. -- INVALID-LINK-- is a selective degrader of casein kinase 1 alpha ( $CK1\alpha$ ) with broad-spectrum anti-tumor activity. It was developed by scientists at St. Jude Children's Research Hospital. This document provides detailed application notes and protocols for utilizing **SJF-0661** in cell treatment studies.

### **Mechanism of Action**

**SJF-0661** is a cereblon-based degrader of CK1 $\alpha$ . It functions as a "molecular glue," hijacking the cell's natural protein recycling machinery to target CK1 $\alpha$  for destruction. By binding to the Cereblon (CRBN) E3 ligase, **SJF-0661** recruits CK1 $\alpha$ , leading to its ubiquitination and subsequent degradation by the proteasome.

The degradation of  $CK1\alpha$  has several downstream effects that contribute to its anti-cancer activity:

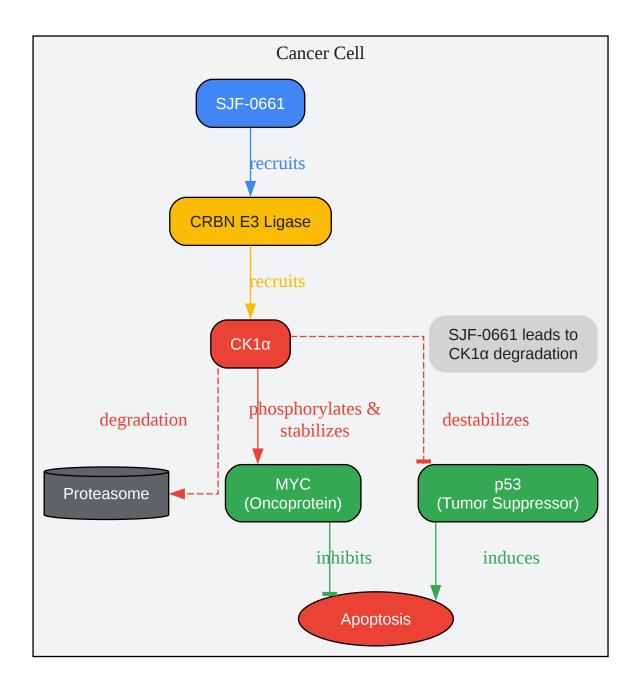
- MYC Destabilization: SJF-0661 has been shown to demonstrate that MYC is a direct substrate of CK1α. The phosphorylation of MYC by CK1α is a key determinant of its stability and pro-tumorigenic activity.[1] By degrading CK1α, SJF-0661 leads to decreased MYC phosphorylation and subsequent destabilization and degradation of this critical oncoprotein.
- p53 Stabilization: Treatment with SJF-0661 leads to the stabilization of the tumor suppressor protein p53.
- Induction of Apoptosis: By promoting the degradation of a pro-survival protein (CK1α) and stabilizing a tumor suppressor (p53), SJF-0661 induces apoptosis in cancer cells.

CK1 $\alpha$  itself is a serine/threonine kinase involved in various cellular processes, including Wnt signaling, circadian rhythm, and cell proliferation. The gene encoding CK1 $\alpha$ , CSNK1A1, is located on the 5q chromosome arm and is frequently deleted in patients with myelodysplastic syndrome (MDS).

## **Signaling Pathway**

The following diagram illustrates the proposed signaling pathway affected by **SJF-0661**.





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Caption: **SJF-0661** mediated degradation of CK1 $\alpha$  and its downstream effects.

# **Experimental Protocols**

The following are general protocols for treating cells with **SJF-0661**. Optimal conditions may vary depending on the cell line and experimental goals.

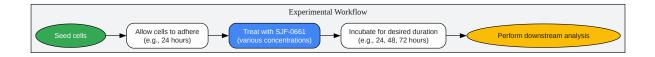


## **Cell Culture and Reagents**

- Cell Lines: SJF-0661 has shown broad anti-proliferative activity across a wide range of solid
  and hematological cancer cell lines. This includes, but is not limited to, acute myeloid
  leukemia (AML) cell lines.
- **SJF-0661** Stock Solution: Prepare a high-concentration stock solution of **SJF-0661** in a suitable solvent (e.g., DMSO). Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- Cell Culture Medium: Use the appropriate cell culture medium and supplements as recommended for the specific cell line being used.

#### **General Protocol for Cell Treatment**

The following diagram outlines a general workflow for a cell-based assay with SJF-0661.



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Caption: General experimental workflow for **SJF-0661** cell treatment.

#### **Detailed Steps:**

- Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability
  assays, larger flasks for protein or RNA analysis) at a density that will ensure they are in the
  exponential growth phase at the time of treatment.
- Adherence: Allow adherent cells to attach to the culture vessel for a sufficient period (typically 24 hours) before adding the compound.



- Preparation of Treatment Medium: Dilute the **SJF-0661** stock solution to the desired final concentrations in fresh cell culture medium. It is crucial to include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the stock solution).
- Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of **SJF-0661** or the vehicle control.
- Incubation: Incubate the cells for the desired treatment duration. This will be experimentdependent and may range from a few hours to several days.
- Downstream Analysis: Following incubation, harvest the cells for downstream analysis.

## **Downstream Assays**

The choice of downstream assays will depend on the specific research question. Based on the known mechanism of action of **SJF-0661**, the following assays are relevant:

- Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): To assess the anti-proliferative effects of **SJF-0661**.
- Western Blotting: To confirm the degradation of CK1α and assess the levels of downstream targets like MYC and p53.
- Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To quantify the induction of apoptosis.
- Cell Cycle Analysis (e.g., Propidium Iodide staining and flow cytometry): To determine if SJF-0661 induces cell cycle arrest.
- Quantitative PCR (qPCR): To analyze changes in the expression of genes regulated by MYC or p53.

# **Quantitative Data Summary**

The following table summarizes the reported anti-proliferative activity of **SJF-0661** in various cancer cell lines. Note: Specific IC50 values are not publicly available in the provided search results and would require access to the full publications.



Cell Line	Cancer Type	Reported Activity	Reference
Various	Solid and Hematological Cancers	Broad anti- proliferative activity	
AML models	Acute Myeloid Leukemia (AML)	Potent in vivo anti- tumor activity	_

### In Vivo Studies

**SJF-0661** has demonstrated potent in vivo anti-tumor activity in a mouse model of acute myeloid leukemia (AML). Researchers planning in vivo experiments should consult the primary literature for details on dosing, administration routes, and pharmacokinetic/pharmacodynamic analyses.

# Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling **SJF-0661**. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

#### Conclusion

**SJF-0661** is a promising selective  $CK1\alpha$  degrader with broad anti-tumor potential. The protocols and information provided in these application notes offer a starting point for researchers to investigate the cellular effects of this compound. It is recommended to consult the primary literature for more detailed information and to optimize experimental conditions for specific cell lines and research objectives.

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### References

- 1. Molecular 'Super-Glue' Shows Promise Of Cancer Drug Discovery Platform [drugdiscoveryonline.com]
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